![molecular formula C16H25ClN2O2S B4447198 1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4447198.png)
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide is a chemical compound that is commonly referred to as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) which is involved in the regulation of B cell development, activation, and survival. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various B cell malignancies.
Mechanism of Action
TAK-659 works by selectively inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of B cells. BTK is involved in the regulation of various signaling pathways that are important for B cell development, activation, and survival. By inhibiting BTK, TAK-659 can block these signaling pathways, leading to the induction of apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. It has been shown to induce apoptosis in B cell malignancies, leading to their elimination. TAK-659 has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells, leading to the suppression of the tumor microenvironment.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is highly selective for BTK, with minimal off-target effects on other kinases. It has been shown to be effective in the treatment of various B cell malignancies, making it a valuable tool for studying the biology of these diseases. However, TAK-659 also has some limitations. Its efficacy may vary depending on the genetic background of the tumor cells, and it may have limited efficacy in the treatment of certain types of B cell malignancies.
Future Directions
There are several future directions for the study of TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways in B cell malignancies. Another potential direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes in the treatment of B cell malignancies.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B cell malignancies. It has been shown to be effective in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). TAK-659 works by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By inhibiting BTK, TAK-659 can induce apoptosis (programmed cell death) in B cell malignancies, leading to their elimination.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2S/c1-14-6-10-19(11-7-14)9-3-8-18-22(20,21)13-15-4-2-5-16(17)12-15/h2,4-5,12,14,18H,3,6-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMYTYYDFSZMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.